N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(4-METHOXYPHENYL)ETHANEDIAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a triazole ring fused with a thiadiazole ring, along with fluorophenyl and methoxyphenyl groups
Preparation Methods
The synthesis of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(4-METHOXYPHENYL)ETHANEDIAMIDE involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(4-METHOXYPHENYL)ETHANEDIAMIDE has a wide range of applications in scientific research:
Chemistry: It serves as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibitors and receptor modulators.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(4-METHOXYPHENYL)ETHANEDIAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole and thiadiazole rings enable the compound to form hydrogen bonds and other interactions with target proteins, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolo[4,3-a]pyrazine derivatives: These compounds also feature a triazole ring fused with another heterocycle and have been studied for their antibacterial and anticancer properties.
N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(4-METHOXYPHENYL)ETHANEDIAMIDE stands out due to its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups, which may enhance its biological activity and specificity.
Properties
Molecular Formula |
C21H18FN5O3S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C21H18FN5O3S/c1-30-15-8-6-13(7-9-15)24-20(29)19(28)23-11-10-14-12-31-21-25-18(26-27(14)21)16-4-2-3-5-17(16)22/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |
InChI Key |
MGWVRPBAKLHMJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.